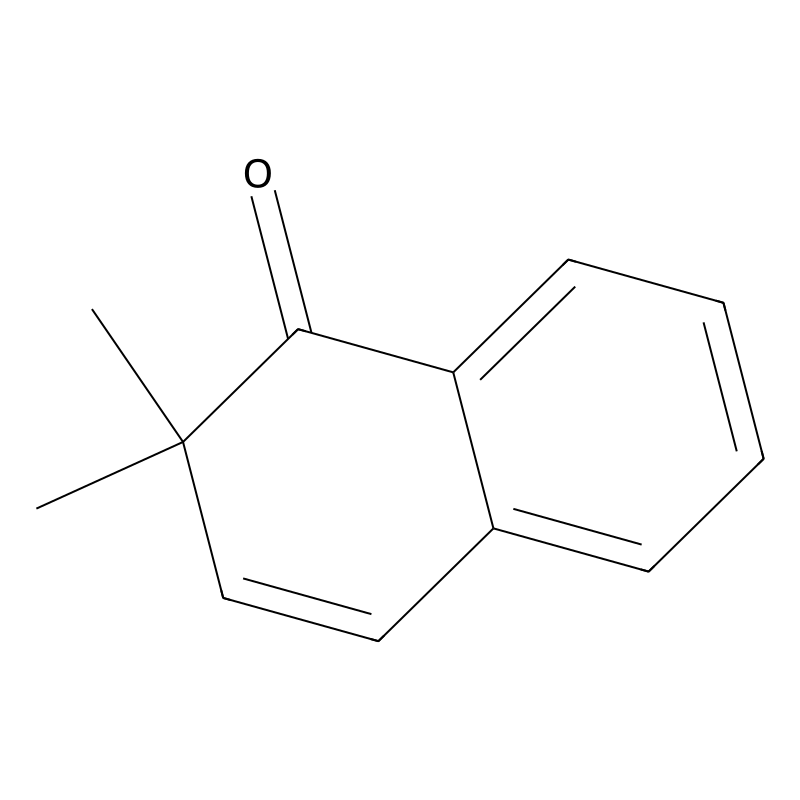1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene, also known as 2-acetyltetralin, is a chemical compound classified within the naphthalene family. Its molecular formula is C₁₂H₁₂O, and it has a molecular weight of 172.22 g/mol. This compound appears as a yellowish-brown solid, with a melting point ranging from 30 to 32°C and a boiling point between 243 and 244°C. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform. Under standard conditions, it remains stable but may react with oxidizing agents, acids, and bases.
- Friedel-Crafts Acylation: This is a prominent method for synthesizing the compound by reacting 1,2-dimethylnaphthalene with acetic anhydride.
- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
- Condensation Reactions: It may participate in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl carbon.
These reactions are foundational for its utility in synthesizing more complex organic molecules.
Research indicates that 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene exhibits notable biological activities:
- Antitumor Activity: Studies have shown efficacy against various cancer cell lines.
- Anti-inflammatory Properties: The compound demonstrates potential in alleviating inflammation, making it relevant for chronic conditions like arthritis.
- Antioxidant Effects: Its ability to scavenge free radicals positions it as a candidate for therapeutic applications in diseases such as Parkinson's disease .
The synthesis of 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene can be achieved through several methods:
- Friedel-Crafts Acylation: The primary method involves the acylation of 1,2-dimethylnaphthalene using acetic anhydride.
- Hydroformylation: This method involves the addition of syngas (a mixture of hydrogen and carbon monoxide) to alkenes.
- Oxidative Reactions: Various oxidative methods can convert related compounds into 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Several compounds share structural similarities with 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene | C₁₈H₁₈O₄ | Contains methoxy and methyl groups enhancing its solubility and reactivity. |
| Dimethyl 1-oxo-2-(pyren-4-yl)-4-(thiophen-2-yl)-1,2-dihydronaphthalene | C₁₈H₁₈O₄S | Incorporates thiophene ring contributing to unique electronic properties. |
| Ethyl 1-oxo-2-phenyl-2,4-bis(thiophen-2-yl)-1,2-dihydronaphthalene | C₂₄H₂₀O₂S₂ | Features multiple thiophene units enhancing its potential applications in organic electronics. |
Uniqueness: The distinctive structure of 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene allows it to exhibit specific biological activities that may not be present in similar compounds. Its unique combination of functional groups facilitates diverse chemical reactivity and biological interactions .








